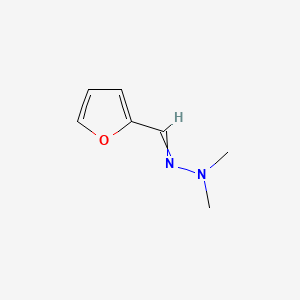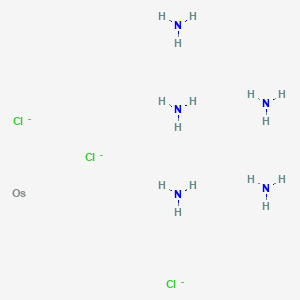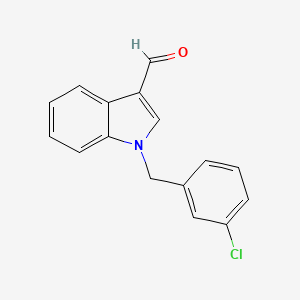
1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-indole-3-carbaldehyde derivatives, including those structurally related to 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, has been extensively studied. Notably, methods employing gold-catalyzed cycloisomerizations and reactions with N-iodosuccinimide (NIS) have been reported to efficiently produce 1H-indole-2-carbaldehydes and related compounds with good to excellent yields. These processes are notable for their operational simplicity and wide substrate applicability (Kothandaraman et al., 2011). Additionally, reactions involving 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with various nucleophiles have led to the formation of new heterocyclic compounds, highlighting the versatility of these indole derivatives in organic synthesis (Vikrishchuk et al., 2019).
Molecular Structure Analysis
The molecular structure of 1H-indole derivatives, including this compound, often features planar indole ring systems with specific substituents influencing their chemical properties. X-ray diffraction studies have been pivotal in establishing the structure of these compounds, revealing how modifications to the indole core affect the overall molecular geometry and interactions. Such structural insights are critical for understanding the reactivity and potential applications of these compounds (Selvanayagam et al., 2008).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cycloisomerization, and reactions with epihalogenohydrins, leading to a broad range of functionalized products. These reactions are facilitated by the reactivity of the indole carbaldehyde group and the presence of substituents such as the 3-chlorobenzyl group, which can influence the course of the reaction and the nature of the products. The versatility of these reactions underscores the utility of indole derivatives in synthetic organic chemistry (Suzdalev et al., 2011).
Aplicaciones Científicas De Investigación
Gold-catalyzed cycloisomerizations: A method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization is reported. This method is operationally simple and efficient for a wide variety of substrates (Kothandaraman et al., 2011).
Palladacycles synthesis: Synthesis of 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and related compounds, with applications as catalysts in reactions like Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Baeyer-Villiger oxidation: A study on the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes to synthesize 1,2-dihydro-3H-indol-3-ones (Bourlot et al., 1994).
Knoevenagel condensation: Investigation into the Knoevenagel condensation of indole-3-carbaldehydes, highlighting their applications as lipoxygenase inhibitors and in antimicrobial, anti-tumor, and anti-inflammatory agents (Madan, 2020).
Synthesis of 1H-indazole-3-carbaldehyde: An efficient method for synthesizing 1H-indazole-3-carbaldehyde from indole, suitable for industrial production (Ping, 2012).
Synthesis of triazolo(thiadiazepino)indoles: Creation of new heterocyclic compounds from the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes (Vikrishchuk et al., 2019).
Oxirane-opening and 1,3-oxazole-closure processes: Study of the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins, leading to the formation of tricyclic systems (Suzdalev et al., 2011).
Spectroscopic and computational investigations: Research on 1H-Indole-3-carbaldehyde using NMR, FT-Raman, FT-IR, UV-Visible, and DFT approach, including molecular docking studies for potential biological applications (Fatima et al., 2022).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANCGWIQWABHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354523 | |
| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90815-01-3 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90815-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090815013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



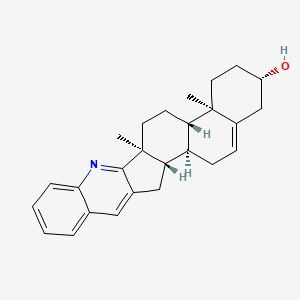
![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)
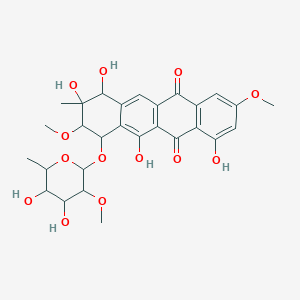
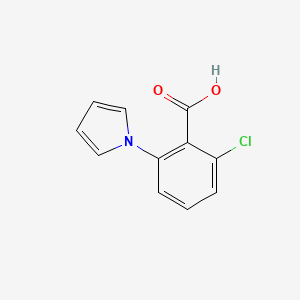
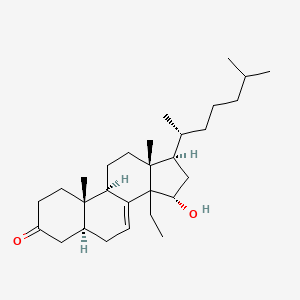
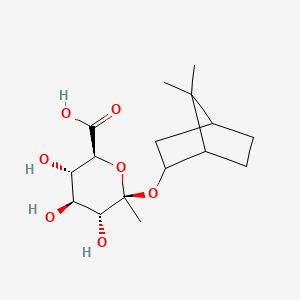
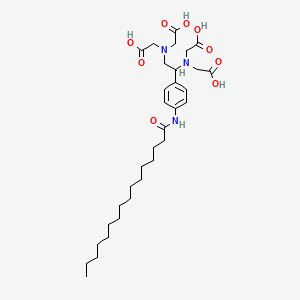
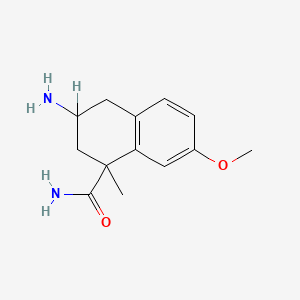

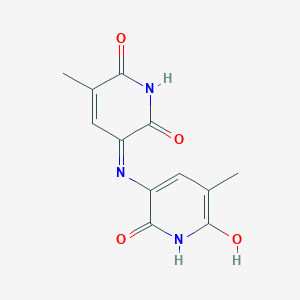
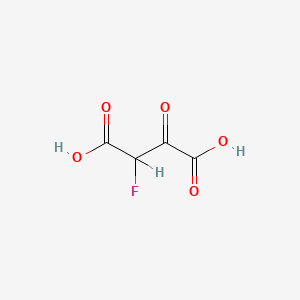
![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
